molecular formula C35H36N2O3 B558467 Boc-D-Pen(Npys)-OH CAS No. 153815-23-7

Boc-D-Pen(Npys)-OH

Cat. No.: B558467
CAS No.: 153815-23-7
M. Wt: 532.7 g/mol
InChI Key: JWSLJRLYRJFSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Pen(Npys)-OH, also known as Boc-S-(3-nitro-2-pyridinesulfenyl)-D-penicillamine, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, a compound known for its chelating properties. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Pen(Npys)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide and protein synthesis.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Disulfide-linked peptides or proteins.

    Reduction: Thiol-containing peptides or proteins.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-D-Pen(Npys)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

    Biology: The compound is used in the study of protein folding and disulfide bond formation.

    Medicine: Research into drug development often utilizes this compound for the synthesis of peptide-based therapeutics.

    Industry: It is used in the production of various biochemical reagents and tools for research and development.

Mechanism of Action

The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-S-4-methylbenzyl-D-penicillamine: Another derivative of penicillamine used in peptide synthesis.

    Boc-D-Pen(PMEBZL)-PAM Resin: A resin-bound form of the compound used in solid-phase peptide synthesis.

Uniqueness

Boc-D-Pen(Npys)-OH is unique due to its specific combination of protecting groups, which provide both stability and reactivity. The 3-nitro-2-pyridinesulfenyl group is particularly useful for facilitating disulfide bond formation, making it a valuable tool in peptide and protein synthesis.

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMFCGVAENSRSY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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